molecular formula C23H18N4O5S2 B11530559 2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11530559
M. Wt: 494.5 g/mol
InChI Key: GEQMSRUPDFAQBP-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties.

Properties

Molecular Formula

C23H18N4O5S2

Molecular Weight

494.5 g/mol

IUPAC Name

2-[[6-[(2-hydroxy-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18N4O5S2/c1-32-20-5-3-2-4-17(20)25-22(29)13-33-23-26-18-8-6-15(11-21(18)34-23)24-12-14-10-16(27(30)31)7-9-19(14)28/h2-12,28H,13H2,1H3,(H,25,29)

InChI Key

GEQMSRUPDFAQBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and methoxyphenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of a benzothiazole core with nitrophenyl and methoxyphenyl groups, which confer specific chemical and biological properties.

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